molecular formula C19H23BrN2O3 B10983819 [1-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

[1-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

Cat. No.: B10983819
M. Wt: 407.3 g/mol
InChI Key: GUZOREPBXKCKLL-UHFFFAOYSA-N
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Description

[1-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a complex organic compound that features an indole moiety, a cyclohexyl ring, and an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

The next step involves the acylation of the brominated indole with an acyl chloride or anhydride to introduce the acetyl group. This is followed by the formation of the amide bond through the reaction of the acylated indole with an amine. Finally, the cyclohexyl ring is introduced through a nucleophilic substitution reaction, and the acetic acid group is added via ester hydrolysis or direct carboxylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

[1-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, using palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The indole moiety is known for its biological activity, and modifications to this structure can lead to the discovery of new drugs or therapeutic agents .

Medicine

In medicine, derivatives of this compound are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The presence of the indole ring and the acetic acid group makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of [1-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites and blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    6-bromoindole: A simpler brominated indole derivative used in organic synthesis.

    Cyclohexylacetic acid: A compound with a similar acetic acid group but lacking the indole moiety.

Uniqueness

[1-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is unique due to its combination of an indole ring, a bromine atom, and a cyclohexyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds. Its ability to undergo diverse chemical reactions and its potential for various applications make it a valuable compound in scientific research and industry .

Biological Activity

The compound [1-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid, an indole derivative, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by an indole moiety, a cyclohexyl group, and an acetic acid functional group. The presence of the bromine atom at the 6-position of the indole ring is significant for its biological activity.

IUPAC Name: this compound
Molecular Formula: C₁₂H₁₄BrN₂O₃
Molecular Weight: 300.16 g/mol
CAS Number: Not available

Anticancer Properties

Research indicates that indole derivatives exhibit significant anticancer activity. In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Indole Derivative AMCF-7 (Breast Cancer)5.0Caspase activation
Indole Derivative BHCT-116 (Colon Cancer)3.2ROS formation
[1-({[(6-bromo-1H-indol-1-yl)...MDA-MB231 (Breast)4.5DNA intercalation

These findings suggest that the compound may possess similar mechanisms, potentially affecting pathways involved in cell proliferation and apoptosis.

Anti-inflammatory Effects

Indole derivatives have also been studied for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Caspase Activation: Induction of apoptosis via caspase pathways.
  • ROS Generation: Increased reactive oxygen species leading to oxidative stress in cancer cells.
  • DNA Intercalation: Binding to DNA, disrupting replication processes.

Case Studies

A recent study explored the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tissues.

Properties

Molecular Formula

C19H23BrN2O3

Molecular Weight

407.3 g/mol

IUPAC Name

2-[1-[[[2-(6-bromoindol-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C19H23BrN2O3/c20-15-5-4-14-6-9-22(16(14)10-15)12-17(23)21-13-19(11-18(24)25)7-2-1-3-8-19/h4-6,9-10H,1-3,7-8,11-13H2,(H,21,23)(H,24,25)

InChI Key

GUZOREPBXKCKLL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C=CC3=C2C=C(C=C3)Br

Origin of Product

United States

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